molecular formula C16H16N4O3 B4725473 6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4725473
M. Wt: 312.32 g/mol
InChI Key: WJFAGWUFZWTFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a synthetic small molecule based on the pyridopyrimidine scaffold, a structure of high interest in medicinal chemistry and oncology research. The pyridopyrimidine core is a privileged structure in drug discovery due to its resemblance to natural purine bases, allowing it to interact with a variety of enzymatic targets . Specifically, the 2,5-diamino-substituted pyrido[4,3-d]pyrimidine chemotype has been identified as a potent scaffold for inhibiting autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA) . The autotaxin/LPA pathway is a significant therapeutic target for cancer, as it mediates tumor cell proliferation, invasion, and metastasis . The morpholino group at the 2-position is a common pharmacophore that can enhance solubility and contribute to binding affinity at kinase active sites. This compound is intended for investigational use in biochemical assays and cellular models to further explore its mechanism of action and potential as a lead compound in oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(furan-2-ylmethyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-15-13-10-17-16(19-5-8-22-9-6-19)18-14(13)3-4-20(15)11-12-2-1-7-23-12/h1-4,7,10H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFAGWUFZWTFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory therapies. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N5O4C_{21}H_{19}N_{5}O_{4}, with a molecular weight of approximately 405.4 g/mol. The structure includes a pyrido-pyrimidine core, which is often associated with various biological activities.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Effects : Many pyrido[4,3-d]pyrimidine derivatives have shown significant inhibitory effects on cancer cell lines.
  • Anti-inflammatory Properties : Some studies suggest that these compounds may modulate inflammatory pathways.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of pyrido[4,3-d]pyrimidine significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers. The compound exhibited low micromolar IC50 values, indicating potent activity against these cells .
  • Mechanism of Action :
    • The mechanism involves the inhibition of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. In silico studies have shown that the compound can effectively bind to target proteins involved in these pathways .

Research Findings

  • Modulation of Immune Response :
    • Another study highlighted the ability of this compound to modulate immune responses by affecting cytokine production in splenocytes. It was observed that at concentrations around 100 nM, the compound significantly rescued immune cells from apoptosis .
  • Inhibition of Pro-inflammatory Cytokines :
    • The compound has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Data Tables

Activity TypeObserved EffectsIC50 (µM)Reference
AntitumorInhibition of cancer cell proliferation0.5 - 1.5
Anti-inflammatoryModulation of cytokine production0.1
Immune modulationRescue of splenocytes0.1

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The pyrido[4,3-d]pyrimidine scaffold undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Chlorination : Reaction with POCl₃ introduces a chlorine atom at position 4 of the pyrimidine ring, forming 4-chloro derivatives .

  • Amination : Substitution with amines (e.g., morpholine, piperazine) occurs under reflux conditions in polar aprotic solvents like DMF, yielding analogs with modified biological activity .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Reference
POCl₃Reflux, 80°C, 6 h4-Chloro derivative85
MorpholineDMF, 120°C, 12 h4-Morpholino analog72
PiperazineEthanol, reflux, 8 h4-Piperazinyl derivative68

Tautomerism and Acid-Base Reactions

The pyrimidin-5(6H)-one moiety exhibits keto-enol tautomerism, which influences its reactivity:

  • Keto Form : Dominant in non-polar solvents, as confirmed by X-ray crystallography (C=O bond length: 1.281 Å).

  • Enol Form : Stabilized in basic media, enabling deprotonation and subsequent alkylation or acylation at the oxygen atom .

Table 2: Tautomeric Equilibrium Data

SolventpHDominant FormStability (ΔG, kcal/mol)Reference
Chloroform7.0Keto-2.3
DMSO10.5Enol-1.8

Cyclization Reactions

The furan methyl group participates in cyclization reactions to form fused heterocycles:

  • With β-Diketones : Under acidic conditions (e.g., H₂SO₄), the furan ring undergoes [4+2] cycloaddition with β-diketones, generating pyrano-fused derivatives .

  • With Thioureas : Reaction with thioureas in ethanol yields thiazolo-pyrido-pyrimidine hybrids .

Table 3: Cyclization Products

ReagentCatalystProductYield (%)Reference
AcetylacetoneH₂SO₄Pyrano[4,3-d]pyrimidine78
ThioureaEtOH, ΔThiazolo[5,4-d]pyrido-pyrimidine65

Cross-Coupling Reactions

The morpholine substituent facilitates palladium-catalyzed cross-coupling:

  • Suzuki Coupling : Reaction with aryl boronic acids at position 2 produces biaryl derivatives .

  • Buchwald-Hartwig Amination : Introduces secondary amines at position 6 of the pyridine ring .

Table 4: Cross-Coupling Examples

Reaction TypeReagentCatalystProductYield (%)Reference
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄2-Phenyl derivative82
Buchwald-HartwigPiperidinePd₂(dba)₃/Xantphos6-Piperidinyl analog75

Oxidation and Reduction

  • Oxidation : The furan ring is susceptible to oxidation with mCPBA, forming a dihydrofuran-2,5-dione intermediate .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine .

Table 5: Redox Reactions

ReactionReagentConditionsProductYield (%)Reference
OxidationmCPBACH₂Cl₂, 0°CDihydrofuran-2,5-dione63
ReductionH₂ (1 atm), Pd-CEthanol, 50°CTetrahydropyrimidine89

Salt Formation

The compound forms pharmaceutically relevant salts:

  • Hydrochloride Salt : Generated using HCl in ether (mp: 215–217°C) .

  • Citrate Salt : Prepared with citric acid in methanol (mp: 189–191°C) .

Biological Activity Correlation

Derivatives of this compound exhibit kinase inhibitory activity, with IC₅₀ values ranging from 12–450 nM against CDK2 and JAK3 . Substituents at position 4 (e.g., morpholine) enhance selectivity, while furan modifications improve metabolic stability .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key features of the target compound with structurally similar pyrido-pyrimidinones:

Compound Name & Structure Substituents Biological Activity Physicochemical Properties Synthesis Yield/Purity Reference
Target : 6-(Furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one 6: Furan-2-ylmethyl; 2: Morpholin-4-yl Anticancer (hypothesized) High solubility (morpholine) N/A N/A
SKI-O-068 (Pyrido[4,3-d]pyrimidin-5(6H)-one) 2: Cyclohexylamino; 4: Trifluoromethylphenyl Pim1 kinase inhibitor Lipophilic (CF₃ group reduces solubility) Not specified
8-(Phenylethynyl)pyrido[4,3-d]pyrimidin-5(6H)-one (25) 8: Phenylethynyl Cytotoxicity (potential) Rigid ethynyl backbone 42% yield
8-(3,4-Dimethoxyphenylethynyl)pyrido[4,3-d]pyrimidin-5(6H)-one (26) 8: 3,4-Dimethoxyphenylethynyl Enhanced binding affinity (methoxy groups) Improved solubility (methoxy) Yield not specified
MRIA9 Trifluoroacetate (Pyrido[2,3-d]pyrimidin-7(8H)-one) Aminodioxane, chloro-fluorophenyl Kinase inhibition (assumed) Trifluoroacetate salt enhances stability ≥96% purity (HPLC)
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (10a–d) Triazole moiety Anticancer (HEPG2 IC₅₀: ~5–10 µM) Triazole enhances hydrogen bonding 33% yield (example)

Key Research Findings

Morpholine vs. Cyclohexylamino Substituents: The morpholine group in the target compound likely improves aqueous solubility compared to SKI-O-068’s cyclohexylamino substituent, which increases lipophilicity but may reduce bioavailability . Morpholine derivatives are often prioritized in drug design for their balanced solubility and metabolic stability .

The dimethoxy variant (26) shows improved solubility due to polar methoxy groups .

Triazole-Containing Derivatives: Pyrido[2,3-d]triazolopyrimidinones (e.g., 10a–d) exhibit potent anticancer activity against HEPG2 cells (IC₅₀: ~5–10 µM). The triazole moiety facilitates hydrogen bonding with target proteins, a feature absent in the target compound but relevant for analog design .

Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, similar to SKI-O-068 (prepared via aminolysis of methylthio precursors) . Hydrolysis-based methods (e.g., compound 25’s 42% yield) are common for pyrido-pyrimidinones but may require optimization for morpholine derivatives .

Physicochemical and Pharmacokinetic Insights

  • Solubility : Morpholine and methoxy groups enhance water solubility, critical for oral bioavailability. In contrast, trifluoromethyl (SKI-O-068) and ethynyl (compounds 25/26) groups increase hydrophobicity .
  • Stability : Morpholine’s electron-rich oxygen stabilizes the compound against oxidative degradation, whereas ethynyl groups may pose stability challenges under acidic conditions .

Q & A

Q. What are the optimal synthetic routes for 6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one?

  • Methodological Answer : The synthesis of pyrido[4,3-d]pyrimidinone derivatives typically involves condensation reactions between pyrimidine precursors and heterocyclic amines. For example, sodium ethoxide-catalyzed reactions with ethyl acetoacetate and triazine derivatives (e.g., 1,3,5-triazine) in ethanol under reflux yield pyrido[4,3-d]pyrimidinone scaffolds . Modifications like furan-2-ylmethyl and morpholine substitutions can be introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for morpholine attachment) . Optimization of reaction time, temperature, and stoichiometry is critical to achieving >80% yields.

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ 9.46 ppm for pyrimidine C-H protons in DMSO-d6), HRMS (exact mass matching calculated [M+H]+), and FTIR (stretching vibrations for morpholine C-O-C at ~1100 cm⁻¹ and furan C=C at ~1600 cm⁻¹) . X-ray crystallography is recommended for resolving ambiguities in substitution patterns, as demonstrated for structurally similar pyrido[4,3-d]pyrimidinone polymorphs .

Advanced Research Questions

Q. What strategies mitigate low yields during morpholine ring incorporation?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Strategies include:
  • Using Pd-catalyzed C-N coupling (e.g., Pd(OAc)₂, Xantphos ligand) to enhance regioselectivity .
  • Pre-functionalizing the pyrimidine core with halogen atoms (e.g., Cl or Br) to facilitate nucleophilic substitution with morpholine .
  • Employing microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. How do solvent polarity and temperature affect the compound’s polymorphic forms?

  • Methodological Answer : Polymorphism is influenced by crystallization conditions. For example:
  • Ethanol/water mixtures favor Form I (monoclinic, P2₁/c) due to hydrogen-bonding interactions with solvent molecules.
  • Acetone promotes Form II (triclinic, P 1̄) via π-π stacking dominance .
    Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) should be used to monitor phase transitions under varying conditions.

Q. What in vitro assays are suitable for evaluating its kinase inhibition potential?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Kinase inhibition profiling (e.g., LRRK2 inhibition assays using [γ-32P]ATP in recombinant enzyme systems) .
  • Cellular viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or A549) to assess antiproliferative activity .
  • Molecular docking with AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., morpholine’s role in hydrogen bonding) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay protocols or compound purity. Steps include:
  • Reproducing assays under standardized conditions (e.g., IC50 measurements with ATP concentration fixed at 10 µM).
  • Validating compound purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
  • Cross-referencing with structurally similar compounds (e.g., 8-bromo-pyrido[4,3-d]pyrimidinone derivatives showing LRRK2 IC50 = 12 nM vs. 45 nM in conflicting studies) .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Methodological Answer : Computational models (e.g., COSMO-RS) may underestimate the impact of hydrogen-bond donors (e.g., morpholine’s NH group). Experimental validation via shake-flask method (logP measurement in octanol/water) and thermodynamic solubility assays (e.g., equilibrium solubility in PBS pH 7.4) is essential . Adjust QSPR models by incorporating experimental logP and melting point data.

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 42–80% (varies with substituents)
1H NMR (DMSO-d6) δ 9.46 (s, C(2)-H), δ 7.55–7.40 (Ar-H)
LRRK2 Inhibition (IC50) 12–45 nM (polymorph-dependent)
HPLC Purity ≥95% (C18, 1.0 mL/min, 254 nm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
6-(furan-2-ylmethyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.